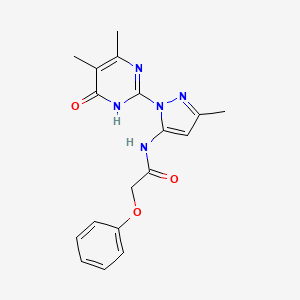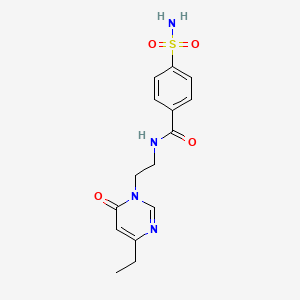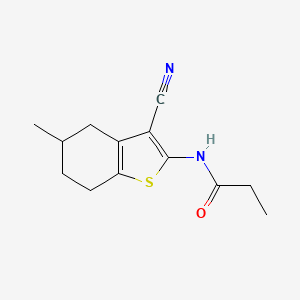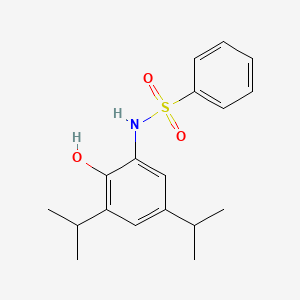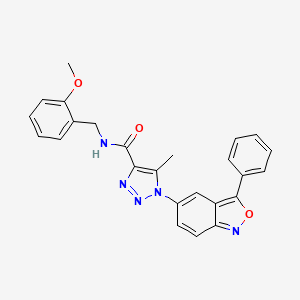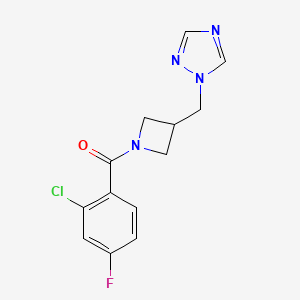
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied extensively due to their wide range of biological activities . They are known to exhibit promising anticancer properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds . For example, one study reported the synthesis of 1,2,4-triazole derivatives by reacting 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse. For instance, the transformation of the amino group in 1,2,4-triazole derivatives can lead to the synthesis of corresponding nitro, azo, and methylene dinitramine substituted furazans .Physical And Chemical Properties Analysis
1,2,4-Triazole derivatives are known to be thermally stable, with decomposition onset temperatures ranging from 147–228 °C. They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .Aplicaciones Científicas De Investigación
Anticancer Agents
1,2,4-triazole derivatives have shown promising results as anticancer agents . For instance, novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones have been synthesized and evaluated for their anticancer activity . The cytotoxic activities of these compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .
Antimicrobial Agents
1,2,4-triazole derivatives have been introduced as antimicrobial agents . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Anti-inflammatory Agents
1,2,4-triazoles have also shown potential pharmaceutical activity as anti-inflammatory agents .
Antioxidants
1,2,4-triazoles have been reported to exhibit antioxidant activities .
Analgesics
1,2,4-triazoles have been used as analgesics .
Antifungal Agents
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4O/c14-12-3-10(15)1-2-11(12)13(20)18-4-9(5-18)6-19-8-16-7-17-19/h1-3,7-9H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMWUHHOXQHGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

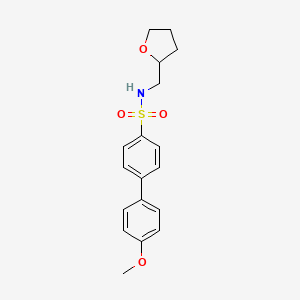
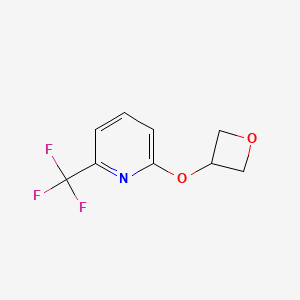
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2565696.png)


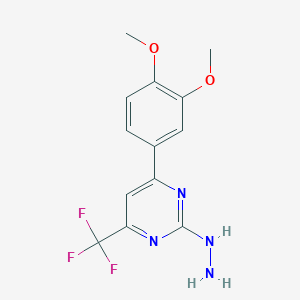

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)

